molecular formula C15H16ClNO3S B2411443 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1351647-42-1

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

Cat. No.: B2411443
CAS No.: 1351647-42-1
M. Wt: 325.81
InChI Key: WREUTEWTIUHEOO-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenylpropyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to modify the sulfonamide group or the aromatic ring.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of new sulfonamide derivatives with different substituents.

    Oxidation Reactions: Formation of carbonyl-containing compounds.

    Reduction Reactions: Formation of reduced sulfonamide derivatives or modified aromatic rings.

Scientific Research Applications

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the disruption of biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the enzyme being studied .

Comparison with Similar Compounds

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c16-13-6-8-15(9-7-13)21(19,20)17-11-14(18)10-12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREUTEWTIUHEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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